molecular formula C6H9BrN2O B6260127 (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol CAS No. 1689850-90-5

(2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol

Cat. No. B6260127
CAS RN: 1689850-90-5
M. Wt: 205.1
InChI Key:
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Description

(2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol, also known as BPY, is a synthetic compound belonging to the class of pyrazole derivatives. BPY has been studied extensively in recent years due to its potential applications in the fields of medicine, biology, and chemistry. BPY has been found to possess a range of biochemical, physiological, and pharmacological properties, making it a promising candidate for further research and development.

Scientific Research Applications

(2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol has been studied extensively in recent years due to its potential applications in the fields of medicine, biology, and chemistry. In the medical field, (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol has been studied for its potential use in the treatment of cancer, as it has been found to possess anti-tumor activity. In the field of biology, (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol has been studied for its potential use in the synthesis of novel drugs, as well as for its potential use in the study of enzyme inhibition and drug development. In the field of chemistry, (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol has been studied for its potential use in the synthesis of novel materials and compounds, as well as for its potential use in the study of organic and inorganic chemistry.

Mechanism of Action

The exact mechanism of action of (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol is not yet fully understood. However, it is believed that (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol acts as a reversible inhibitor of enzymes involved in the metabolism of certain drugs, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also believed that (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol binds to certain proteins, such as nuclear factor kappa B (NF-kB), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
(2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol has been found to possess a range of biochemical and physiological effects. In vitro studies have shown that (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol can inhibit the activity of enzymes involved in the metabolism of certain drugs, such as COX-2 and 5-LOX. In addition, (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol has been found to inhibit the activity of proteins involved in the regulation of gene expression, such as NF-kB. (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol has also been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The use of (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol in laboratory experiments has several advantages. First, (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol is relatively easy to synthesize and can be obtained from commercially available sources. Second, (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol is relatively stable and can be stored for extended periods of time. Third, (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol has a wide range of applications, making it a versatile compound for laboratory experiments.
However, there are also some potential limitations to the use of (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol in laboratory experiments. First, (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol is a synthetic compound and may be toxic if used in high concentrations. Second, (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol is a relatively new compound and its effects may be unknown or unpredictable in certain situations.

Future Directions

Despite its potential applications, (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol is still a relatively new compound and more research is needed to fully understand its effects and potential applications. Future research should focus on further elucidating the mechanism of action of (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol and its effects on different biological systems. In addition, further research should be conducted to explore the potential therapeutic applications of (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol, such as its potential use in the treatment of cancer. Finally, further research should be conducted to explore the potential industrial applications of (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol, such as its potential use in the synthesis of novel materials and compounds.

Synthesis Methods

The synthesis of (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol can be achieved through a variety of methods, including the reaction of 4-bromo-1H-pyrazole with propan-2-ol in the presence of a suitable base, such as potassium carbonate. The reaction is typically carried out at room temperature and the resulting product is then purified by column chromatography. Other methods of synthesis include the reaction of 4-bromo-1H-pyrazole with propan-2-ol in the presence of a suitable catalyst, such as palladium on carbon, or the reaction of 4-bromo-1H-pyrazole with propan-2-ol in the presence of a suitable acid, such as hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-bromo-1H-pyrazole", "2-propanol", "Sodium hydride (NaH)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium sulfate (Na2SO4)", "Methanol" ], "Reaction": [ "Step 1: Preparation of (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-one", "4-bromo-1H-pyrazole is reacted with NaH in diethyl ether to form the corresponding pyrazolide anion.", "The pyrazolide anion is then treated with 2-propanol to form (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol.", "The alcohol is then oxidized to the corresponding ketone using a suitable oxidizing agent such as Jones reagent or Dess-Martin periodinane.", "Step 2: Preparation of (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol", "The ketone is then reduced to the alcohol using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.", "Step 3: Purification of (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol", "The crude product is purified by column chromatography using a suitable stationary phase and eluent system.", "The purified product is then dried over Na2SO4 and recrystallized from methanol to obtain the final product." ] }

CAS RN

1689850-90-5

Product Name

(2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol

Molecular Formula

C6H9BrN2O

Molecular Weight

205.1

Purity

95

Origin of Product

United States

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